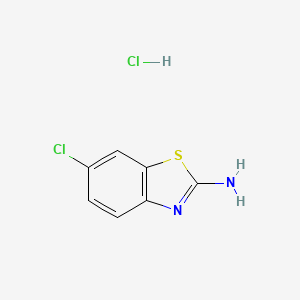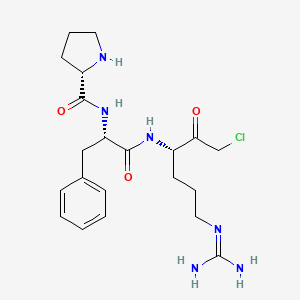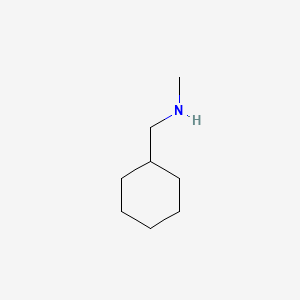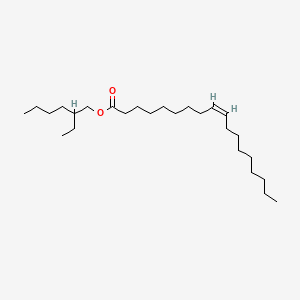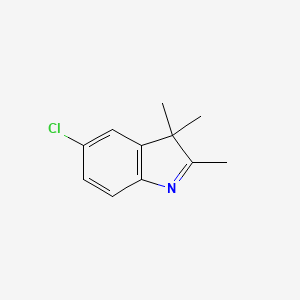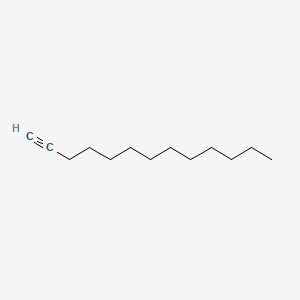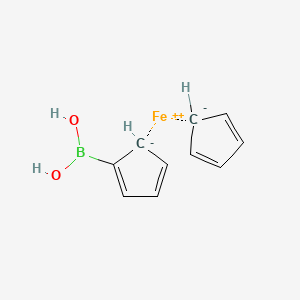
二茂铁偏硼酸
描述
Ferrocenemetaboric acid is an organometallic compound that combines the unique properties of ferrocene and boric acid. Ferrocene, a well-known metallocene, consists of two cyclopentadienyl rings bound to a central iron atom, forming a “sandwich” structure. Boric acid, on the other hand, is a weak monobasic Lewis acid of boron. The combination of these two compounds results in a molecule with interesting chemical and physical properties, making it a subject of extensive research in various scientific fields.
科学研究应用
Ferrocenemetaboric acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential use in drug delivery systems due to its ability to penetrate cellular membranes.
Medicine: Ferrocenemetaboric acid derivatives have shown promise as anticancer agents and in the treatment of iron deficiency anemia.
Industry: It is used in the production of advanced materials, such as redox-active polymers and sensors.
作用机制
Target of Action
Ferrocenemetaboric acid, also known as (dihydroxyboranyl)ferrocene, is a complex organometallic compound. Ferrocene-based compounds are known to interact with various biological targets, including proteins and dna .
Mode of Action
Ferrocene-based compounds are known for their redox-active properties . They can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and biochemical responses of the system .
Biochemical Pathways
Ferrocene-based compounds have been shown to influence various electron transmission pathways using photochemical and electrochemical techniques . They can actively interact through lateral electron hopping .
Pharmacokinetics
Ferrocene-based compounds are known for their excellent chemical and thermal stability, solubility in organic solvents, and rapid electron transfer .
Result of Action
Ferrocene-based compounds have been reported to display anti-proliferative activity against several tumor cell lines . They can induce various forms of cell death, including ferroptosis, a form of programmed cell death driven by an overload of lipid peroxides in cellular membranes .
Action Environment
The action of Ferrocenemetaboric acid can be influenced by various environmental factors . The electrochemical properties of ferrocene-based systems have been found to be influenced by several factors including the ferrocene positions in different environments and applied potentials, the distance between adjacent ferrocene units, and the interactions between the redox moieties and the functionalized electrode .
生化分析
Biochemical Properties
Ferrocenemetaboric acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, ferrocenemetaboric acid has been shown to participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides, yielding ferrocenyl derivatives . These interactions are primarily driven by the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in bioconjugation and molecular recognition studies.
Cellular Effects
The effects of ferrocenemetaboric acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, ferrocenemetaboric acid derivatives have demonstrated anticancer activity by inducing oxidative stress and apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) and disrupt redox homeostasis plays a pivotal role in its cytotoxic effects. Additionally, ferrocenemetaboric acid can modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production.
Molecular Mechanism
At the molecular level, ferrocenemetaboric acid exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, via its boronic acid group, forming stable complexes. This binding can lead to enzyme inhibition or activation, depending on the target enzyme’s nature . Furthermore, ferrocenemetaboric acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes. The compound’s redox-active ferrocene moiety also contributes to its ability to generate ROS, which can further impact cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of ferrocenemetaboric acid over time are critical factors in its biochemical applications. In laboratory settings, the compound has been found to be relatively stable under standard conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have shown that prolonged exposure to ferrocenemetaboric acid can lead to sustained oxidative stress and cellular damage, highlighting the importance of carefully controlling experimental parameters.
Dosage Effects in Animal Models
The effects of ferrocenemetaboric acid in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound has been shown to exhibit therapeutic effects, such as anticancer activity and modulation of metabolic pathways . At higher doses, ferrocenemetaboric acid can induce toxic effects, including oxidative damage, inflammation, and organ dysfunction. These findings underscore the need for precise dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Ferrocenemetaboric acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in redox reactions, contributing to the production of ROS and influencing cellular redox balance . Additionally, the compound can affect lipid metabolism by interacting with enzymes involved in lipid synthesis and degradation. These interactions can lead to changes in metabolite levels and metabolic flux, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of ferrocenemetaboric acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cellular membranes and accumulate in various cellular compartments . Once inside the cell, ferrocenemetaboric acid can interact with intracellular proteins and organelles, influencing its localization and activity. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
Ferrocenemetaboric acid exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. For example, the presence of nuclear localization signals can facilitate the transport of ferrocenemetaboric acid into the nucleus, where it can interact with DNA and transcription factors, modulating gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ferrocenemetaboric acid typically involves the reaction of ferrocene with boric acid under specific conditions. One common method is to react ferrocene with boronic acid derivatives in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain pure ferrocenemetaboric acid.
Industrial Production Methods
Industrial production of ferrocenemetaboric acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions
Ferrocenemetaboric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ions, which are useful intermediates in various chemical processes.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst like phosphoric acid are commonly used.
Major Products Formed
Oxidation: Ferrocenium ions.
Reduction: Ferrocene.
Substitution: Various substituted ferrocene derivatives, depending on the electrophile used.
相似化合物的比较
Similar Compounds
Ferrocene: The parent compound of ferrocenemetaboric acid, known for its stability and aromatic properties.
Boronic Acid: A versatile compound used in various chemical reactions, including Suzuki-Miyaura coupling.
Ferrocenylboronic Acid: A compound that combines the properties of ferrocene and boronic acid, similar to ferrocenemetaboric acid.
Uniqueness
Ferrocenemetaboric acid is unique due to its combination of the redox properties of ferrocene and the Lewis acidity of boric acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylboronic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXIPVWFCEEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C[CH-]1)(O)O.[CH-]1C=CC=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12152-94-2 | |
| Record name | Ferroceneboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12152-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrocenemetaboric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012152942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrocenemetaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


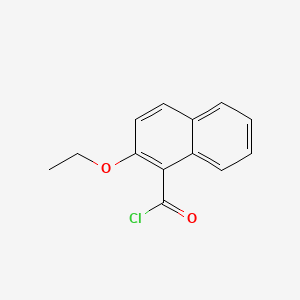
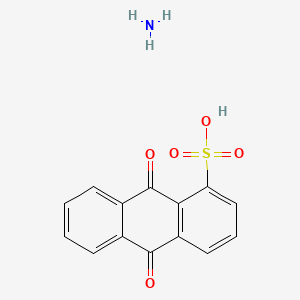
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)
